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4-chloro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2546349
CAS No.: 401517-15-5
M. Wt: 170.52
InChI Key: YTLDTZLZQMKURR-UHFFFAOYSA-N
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Description

The Pyrazole (B372694) Heterocycle: Fundamental Chemical Significance in Organic Synthesis

Pyrazole is an aromatic, five-membered heterocyclic compound containing two adjacent nitrogen atoms. iucr.org This structural motif is of immense interest in organic synthesis due to its unique chemical properties and its presence in a multitude of biologically active molecules. researchgate.netbibliomed.org The pyrazole ring is relatively stable and amenable to a wide variety of chemical transformations, making it a versatile scaffold for the construction of more complex molecular architectures. iucr.org

The synthesis of the pyrazole ring can be achieved through several well-established methods, most notably the condensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648) or its derivatives. uni.lu This and other synthetic routes, such as 1,3-dipolar cycloadditions, offer a high degree of control over the substitution pattern on the pyrazole ring, allowing chemists to tailor the properties of the resulting molecules. researchgate.net

The pyrazole nucleus is a key component in numerous compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.net In the pharmaceutical industry, pyrazole-containing compounds have been developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. iucr.orgnih.gov A notable example is the selective COX-2 inhibitor, Celecoxib, which features a 1,5-diphenylpyrazole core. The prevalence of the pyrazole scaffold in successful drugs has earned it the status of a "privileged structure" in medicinal chemistry. nih.gov

Strategic Importance of Halogenated and Trifluoromethylated Pyrazole Scaffolds in Chemical Research

The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the pyrazole scaffold is a powerful strategy employed by chemists to modulate the physicochemical and biological properties of these molecules. heteroletters.org Fluorine, in particular, possesses unique properties such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, which can profoundly influence a molecule's behavior.

The trifluoromethyl group is especially significant in the design of bioactive compounds. Its strong electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, while its lipophilicity can enhance the molecule's ability to cross biological membranes. Furthermore, the CF3 group can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism, thereby increasing its in vivo half-life. The incorporation of a trifluoromethyl group has been shown to be a successful strategy in the development of pharmaceuticals and agrochemicals.

Halogenation of the pyrazole ring, for instance with chlorine, also provides a means to fine-tune the electronic properties and reactivity of the scaffold. iucr.org Halogen atoms can serve as synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of a diverse library of pyrazole derivatives. researchgate.net

The strategic placement of these substituents on the pyrazole ring is crucial for optimizing the desired properties. The combination of a halogen and a trifluoromethyl group on the same pyrazole core can lead to compounds with unique and highly desirable characteristics for chemical research and development.

SubstituentEffect on Pyrazole Scaffold PropertiesPrimary Applications
Halogens (e.g., Chlorine)Modifies electronic properties, serves as a handle for further synthetic modifications.Synthetic intermediates, modulation of bioactivity.
Trifluoromethyl (CF3) GroupIncreases lipophilicity, enhances metabolic stability, alters acidity/basicity of adjacent groups.Pharmaceuticals, agrochemicals, materials science.

Research Context for 4-Chloro-3-(trifluoromethyl)-1H-pyrazole

The compound this compound emerges as a significant building block within the broader context of fluorinated pyrazole chemistry. Its structure, featuring both a chloro and a trifluoromethyl substituent on the pyrazole ring, makes it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

While extensive research dedicated solely to this compound is not widely published, its importance can be inferred from synthetic studies of related compounds. For instance, the synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with potential biological activity, has been shown to utilize a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde intermediate. This highlights the utility of chloro-trifluoromethyl-substituted pyrazoles as precursors for constructing fused heterocyclic systems.

The specific arrangement of the chloro and trifluoromethyl groups in this compound offers distinct synthetic possibilities. The chlorine atom at the 4-position can be targeted for various substitution reactions, while the trifluoromethyl group at the 3-position imparts the characteristic properties associated with this moiety. Researchers can leverage this reactivity to develop novel compounds for screening in drug discovery and agrochemical research programs. The combination of a halogen and a trifluoromethyl group on a stable heterocyclic core like pyrazole provides a robust platform for the exploration of new chemical space.

Properties of this compound
PropertyValue
Molecular FormulaC4H2ClF3N2
Molecular Weight170.52 g/mol
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClF3N2 B2546349 4-chloro-3-(trifluoromethyl)-1H-pyrazole CAS No. 401517-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLDTZLZQMKURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Functionalization, and Derivatization Strategies

Electrophilic Substitution Reactions on the Pyrazole (B372694) Core

The pyrazole ring, while aromatic, exhibits reactivity towards electrophiles that is heavily influenced by the nature and position of its substituents. The electron-withdrawing trifluoromethyl group at position 3 deactivates the ring, making electrophilic substitution more challenging than on an unsubstituted pyrazole. However, functionalization remains possible, typically directed to the 4-position.

Direct Halogenation at Position 4

The introduction of a halogen at the C4 position of the 3-(trifluoromethyl)-1H-pyrazole core is a key step in the synthesis of the title compound and its analogues. Direct chlorination can be achieved through various methods, including electrosynthesis. The electrochemical chlorination of pyrazole and its derivatives on a platinum anode in aqueous sodium chloride solutions represents a viable method for producing 4-chloro-substituted pyrazoles.

Further halogenation or the introduction of other halogens is also documented for related pyrazole systems. For instance, iodination of 1-aryl-3-CF3-1H-pyrazoles can be accomplished with high regioselectivity at the 4-position using ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine. This highlights the accessibility of the C4 position to electrophilic halogenating agents.

Table 1: Examples of Electrophilic Halogenation on the Pyrazole Core

ReactionReagentsPosition of HalogenationNotes
ChlorinationElectrolysis in aq. NaCl4Electrosynthesis on a platinum anode.
IodinationI2, Ceric Ammonium Nitrate (CAN)4Highly regioselective for the 4-position on 1-aryl-3-CF3-1H-pyrazoles.

Other Electrophilic Functionalizations (e.g., Nitration, Sulfonylation)

While the chloro and trifluoromethyl groups deactivate the ring, electrophilic nitration and sulfonylation are fundamental reactions for pyrazole systems, typically occurring at the 4-position in the absence of a substituent. The nitration of 3,5-dimethyl-1H-pyrazole, for example, proceeds to yield the 4-nitro derivative, demonstrating the inherent reactivity of this position. nih.gov For the 3-(trifluoromethyl)-1H-pyrazole scaffold, direct nitration would similarly be expected to occur at C4. The existence of compounds such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, formed through a stepwise nitration process, further underscores the viability of introducing nitro groups onto the pyrazole ring. nih.gov

Similarly, sulfonylation is a known transformation. The existence of the compound 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride strongly suggests that direct sulfonation or chlorosulfonylation of 3-(trifluoromethyl)-1H-pyrazole at the C4 position is a feasible synthetic route. uni.lu These functionalizations are typically performed on the pyrazole core before the introduction of the C4-chloro substituent.

Table 2: Electrophilic Functionalization of the Pyrazole Ring

ReactionTypical ReagentsPosition of FunctionalizationPrecursor Molecule
NitrationHNO3/H2SO443-(Trifluoromethyl)-1H-pyrazole
SulfonylationSO3, H2SO4 or ClSO3H43-(Trifluoromethyl)-1H-pyrazole

Nucleophilic Substitution and Cross-Coupling Reactions

The 4-chloro substituent is a key functional handle, enabling a variety of transformations through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Transformation of the 4-Chloro Substituent

The pyrazole ring system, particularly when substituted with strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In 4-chloro-3-(trifluoromethyl)-1H-pyrazole, the C4-chloro atom is activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent trifluoromethyl group and the nitrogen atoms of the heterocyclic ring. libretexts.orgmasterorganicchemistry.com

These activating groups stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction. masterorganicchemistry.com Consequently, the chlorine atom can be displaced by a range of nucleophiles, such as amines, alkoxides, or thiolates, to generate diverse 4-substituted pyrazole derivatives. The reactivity in SNAr reactions is often enhanced in heterocyclic systems like pyrazoles and azines compared to simple benzene (B151609) derivatives. nih.gov

Metal-Catalyzed Cross-Coupling for C-C Bond Formation at Position 4 (e.g., Sonogashira-type)

The chlorine atom at the 4-position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a powerful tool for this purpose.

A notable example involves a closely related substrate, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, which undergoes a microwave-assisted, one-pot multicomponent reaction with terminal alkynes and tert-butylamine (B42293) under Sonogashira-type conditions to yield pyrazolo[4,3-c]pyridines. This demonstrates the feasibility of coupling alkynes at the halogenated position of the pyrazole ring. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base.

In addition to Sonogashira reactions, other cross-coupling methods like the Suzuki-Miyaura reaction are highly applicable. While 4-iodo-3-(trifluoromethyl)pyrazoles are often more reactive, this compound can also participate in Suzuki couplings with boronic acids or their esters to form 4-aryl or 4-heteroaryl pyrazoles, particularly with the use of modern, highly active catalyst systems.

Table 3: Metal-Catalyzed Cross-Coupling at Position 4

Reaction TypeCoupling PartnerTypical CatalystsProduct Type
SonogashiraTerminal AlkynePd(PPh3)4 or PdCl2(PPh3)2, CuI4-Alkynyl-3-(trifluoromethyl)-1H-pyrazole
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands4-Aryl/Heteroaryl-3-(trifluoromethyl)-1H-pyrazole

Functional Group Interconversions on the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is renowned for its high chemical and thermal stability, largely due to the strength of the carbon-fluorine bond. As such, transformations of the CF3 group are challenging and typically require harsh conditions or specific activation.

Despite its general inertness, the CF3 group on a pyrazole ring can be converted into a carboxylic acid (–COOH) group. This transformation can be achieved through hydrolysis, often requiring the presence of a strong base. For instance, the conversion of 3- or 5-trifluoromethyl NH-pyrazoles into the corresponding pyrazole-3- or 5-carboxylic acids has been reported. This reaction proceeds via a nucleophilic attack on the carbon of the CF3 group, followed by the sequential elimination of fluoride (B91410) ions.

More specialized transformations have also been developed. The reaction of anionically activated trifluoromethyl groups on heteroaromatic rings with certain amino nucleophiles in aqueous sodium hydroxide (B78521) can lead to the one-step synthesis of C-C linked heteroaryl-heterocycles. lookchem.com This indicates that under specific conditions, the CF3 group can participate in more complex cyclization reactions. However, for most synthetic applications, the trifluoromethyl group is considered a highly stable substituent that is carried through multi-step reaction sequences without modification.

N-Functionalization of the Pyrazole Ring

The presence of two nitrogen atoms in the pyrazole ring offers opportunities for functionalization, primarily through alkylation and arylation reactions. These transformations are crucial for building molecular complexity and modulating the compound's properties.

N-alkylation of pyrazoles is a fundamental transformation for creating derivatives with diverse applications. dntb.gov.ua For pyrazoles like this compound, direct alkylation can be achieved using various electrophiles. A developed method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. dntb.gov.uasemanticscholar.org This approach has been successfully applied to 4-chloropyrazole, yielding N-alkylated products. semanticscholar.org Given the similar reactivity, this methodology is applicable to this compound. The reaction of 3-(trifluoromethyl)-1H-pyrazole with chloro(4-chlorophenyl)methylene)dibenzene in the presence of potassium carbonate is another example of N-functionalization, leading to the synthesis of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. researchgate.netnih.gov

N-arylation of pyrazoles is another key strategy for introducing structural diversity. Copper-catalyzed N-arylation has proven effective for a wide range of pyrazoles, imidazoles, and triazoles. acs.org This method generally employs a copper(I) iodide catalyst and a diamine ligand, with potassium carbonate or potassium phosphate (B84403) as the base. acs.org Additionally, iron-catalyzed N-arylation of pyrazoles using aryl iodides has been developed as an economical and effective alternative, capable of proceeding in aqueous media. lookchem.com These established protocols for N-arylation are broadly applicable to substituted pyrazoles, including this compound.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationTrichloroacetimidate electrophiles, Brønsted acid catalystN-Alkyl pyrazoles
N-AlkylationChloro(4-chlorophenyl)methylene)dibenzene, K2CO3, THFN-Trityl type pyrazoles
N-ArylationAryl iodides, CuI, diamine ligand, K2CO3/K3PO4N-Aryl pyrazoles
N-ArylationAryl iodides, FeCl3·6H2O, diamine ligand, aqueous baseN-Aryl pyrazoles

C-H Activation and Late-Stage Functionalization Approaches

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, offering more efficient routes to complex molecules. These late-stage functionalization strategies are particularly valuable in medicinal chemistry for the rapid diversification of lead compounds.

The pyrazole ring can act as a directing group in transition metal-catalyzed C-H activation reactions. A palladium-catalyzed, N-heterocycle-directed C(sp³)-H olefination has been developed, which is applicable to pyrazole-containing compounds. nih.govnih.gov This reaction utilizes a monoprotected amino acid (MPAA) ligand to promote the olefination of C(sp³)-H bonds. nih.govnih.gov The process involves the formation of a 5-membered palladacycle intermediate, directed by the pyrazole nitrogen, followed by migratory insertion of an olefin. nih.gov This methodology allows for the late-stage introduction of alkyl groups onto molecules containing a pyrazole scaffold, demonstrating tolerance for a variety of functional groups. nih.gov

ReactionCatalyst/LigandKey Features
C(sp³)-H OlefinationPd-catalyst / Monoprotected amino acid (MPAA) ligandPyrazole-directed, Late-stage functionalization, Forms alkylated pyrazoles

Synthesis of Pyrazole Analogs and Fused Heterocyclic Systems

The this compound core can be either modified to generate new pyrazole analogs or used as a building block for the construction of fused heterocyclic systems, significantly expanding its chemical space.

The reactivity of the chloro and trifluoromethyl substituents, along with the pyrazole ring itself, allows for various modifications to generate structural diversity. For instance, the chlorine atom at the C4 position can be a site for nucleophilic substitution or cross-coupling reactions, although such reactions are not as common as those on other halogenated heterocycles. More frequently, diversity is achieved by building upon the pyrazole core. The synthesis of 4-substituted 3-trifluoromethyl pyrazoles can be achieved through cycloaddition reactions of trifluoroacetohydrazonoyl bromides with nitroolefins, providing a regioselective route to these compounds. researchgate.net

This compound is a valuable precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. These structures are often synthesized by constructing a pyridine (B92270) ring onto a pre-existing pyrazole. nih.gov A common strategy involves the use of a 3-aminopyrazole (B16455) derivative, which can be prepared from this compound. This aminopyrazole can then react with various 1,3-dielectrophiles to form the fused pyridine ring. nih.gov For example, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, is a well-established method for synthesizing 4-hydroxy-pyrazolo[3,4-b]pyridines, which can be subsequently chlorinated. nih.gov Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov

Fused SystemSynthetic StrategyKey Intermediates/Reagents
Pyrazolo[3,4-b]pyridinesPyridine ring annulation3-Aminopyrazole derivatives
Pyrazolo[3,4-b]pyridinesGould-Jacobs ReactionDiethyl 2-(ethoxymethylene)malonate
Pyrazolo[3,4-b]pyridinesReaction with α,β-unsaturated ketonesα,β-Unsaturated ketones

Construction of Multi-Ring Systems via Derivatization

The derivatization of the this compound core serves as a versatile platform for the construction of various multi-ring, fused heterocyclic systems. These strategies are pivotal in medicinal and materials chemistry, where the fusion of an additional ring onto the pyrazole scaffold can significantly modulate the molecule's biological activity, and physicochemical properties. A key precursor in these synthetic routes is 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, derived from trifluoromethyl-substituted pyrazoles, which can undergo further reactions to yield complex polycyclic structures. researchgate.netnih.gov

One prominent strategy for constructing fused systems involves a microwave-assisted, one-pot multicomponent reaction. researchgate.netnih.gov This approach facilitates the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. The process begins with the Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes. This reaction, conducted in the presence of tert-butylamine, proceeds to form the fused pyridine ring in a single pot. researchgate.netnih.gov

The following table details the synthesis of various 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines via a multicomponent reaction.

Starting MaterialAlkyneProductYield (%)
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydePhenylacetylene1,6-diphenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine69
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde4-Ethynylanisole6-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine72
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde1-ethynyl-4-fluorobenzene6-(4-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine64
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde3-ethynylanisole6-(3-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine75
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde1-ethynyl-3-fluorobenzene6-(3-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine55
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde1-ethynyl-4-(trifluoromethyl)benzene1-phenyl-3,6-bis(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine41
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde2-ethynylpyridine1-phenyl-6-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine35
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde1-hexyne6-butyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine51
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde3,3-dimethyl-1-butyne6-(tert-butyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine48

These synthetic methodologies highlight the utility of functionalized this compound derivatives as building blocks for accessing complex, multi-ring heterocyclic systems with potential applications in various fields of chemical science. researchgate.netnih.gov

Structural Characterization and Theoretical Investigations

Advanced Spectroscopic Characterization

Detailed experimental spectra (NMR, Vibrational, Electronic) and mass spectrometry data specifically for 4-chloro-3-(trifluoromethyl)-1H-pyrazole are not available in the cited literature. The characterization data found pertains to derivatives or isomers, which cannot be used as a direct reference for the title compound due to the strict focus of this article. Computational studies on similar structures, such as 4-chloro-1H-pyrazole, have been performed, but these theoretical values are not a substitute for experimental data for the specific molecule of interest researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Specific, experimentally determined NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) for this compound have not been reported in the searched scientific literature. While NMR data for a vast array of other substituted trifluoromethyl-pyrazoles exist, the precise electronic environment of this compound, influenced by the specific arrangement of the chloro and trifluoromethyl substituents, precludes direct extrapolation from these related compounds nih.govrsc.orgmdpi.com. Computational methods can predict NMR chemical shifts, and studies on similar fluorinated molecules have shown the importance of using appropriate functionals and basis sets to achieve accuracy nih.gov. However, without experimental validation, such theoretical data remains predictive.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Experimental FT-IR and FT-Raman spectra, including specific vibrational frequencies and their assignments for this compound, are not documented in the available literature. Theoretical calculations using Density Functional Theory (DFT) have been successfully employed to calculate and assign vibrational modes for related pyrazole (B372694) structures, such as 4-chloro-1H-pyrazole researchgate.net. These studies involve optimizing the molecular geometry and calculating the harmonic frequencies, which are then scaled to compare with experimental data. A similar theoretical approach could be applied to this compound, but such a study has not been published.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum (UV-Vis) for this compound has not been experimentally reported. The absorption maxima (λmax) are influenced by the electronic transitions within the pyrazole ring and the nature of its substituents. For the parent 1H-pyrazole, gas-phase UV absorption spectra show a maximal cross-section around 203 nm researchgate.net. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been used to predict the electronic absorption spectra for related compounds like 4-chloro-1H-pyrazole, providing insights into the electronic transitions researchgate.net.

Mass Spectrometry Techniques

There is no specific information available on the mass spectrum or fragmentation pattern of this compound. Generally, the fragmentation of pyrazole rings under mass spectrometry involves initial cleavage of the N-N bond or the loss of substituents researchgate.net. For the title compound, one would expect to observe the molecular ion peak and fragments corresponding to the loss of Cl, CF3, or HCN moieties.

X-ray Crystallography for Solid-State Structure Elucidation

A single-crystal X-ray diffraction structure for this compound has not been published. X-ray crystallography provides definitive information on the solid-state arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. Crystal structures for related compounds, such as 4-chloro-1H-pyrazole iucr.orgresearchgate.net and various N-substituted 3-(trifluoromethyl)-1H-pyrazole derivatives nih.goviucr.orgmdpi.com, have been determined. These studies reveal that pyrazoles often form hydrogen-bonded aggregates in the solid state, such as dimers, trimers, or catemers (polymeric chains), depending on the steric and electronic properties of the substituents researchgate.netrsc.org. For 4-chloro-1H-pyrazole, a trimeric assembly stabilized by N-H···N hydrogen bonds is observed iucr.orgresearchgate.net. The presence of the bulky and electron-withdrawing trifluoromethyl group in the title compound would significantly influence its crystal packing.

Tautomerism and Isomerism of Pyrazoles

Pyrazoles that are unsubstituted on a nitrogen atom, such as this compound, can exhibit annular prototropic tautomerism. This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. For a pyrazole with different substituents at the 3- and 5-positions, this results in two distinct tautomers. In the case of the title compound, the proton can reside on the nitrogen adjacent to the trifluoromethyl-substituted carbon (N1) or the nitrogen adjacent to the unsubstituted carbon (N2), leading to two different tautomeric forms: this compound and 4-chloro-5-(trifluoromethyl)-1H-pyrazole.

The position of this tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the physical state (solution or solid). Generally, electron-withdrawing groups, like the trifluoromethyl group, tend to favor the tautomer where the N-H proton is located on the more distant nitrogen atom to minimize electrostatic repulsion nih.gov. The equilibrium can be studied using techniques like NMR spectroscopy, particularly at low temperatures to slow the rate of proton exchange, allowing for the observation of signals from both tautomers researchgate.netnih.gov.

Isomerism in substituted pyrazoles also includes constitutional (or positional) isomerism, which relates to the position of substituents on the carbon and nitrogen atoms of the ring. The synthesis of substituted pyrazoles, particularly from the condensation of 1,3-dicarbonyl compounds with hydrazines, can often lead to mixtures of regioisomers core.ac.ukacs.org. The development of regioselective synthetic methods is therefore a significant area of research to control the final substitution pattern and isolate the desired isomer scispace.com.

Prototropic Tautomerism in 1H-Pyrazoles

Prototropic tautomerism in 1H-pyrazoles is a fundamental characteristic of this heterocyclic system, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium results in the coexistence of two distinct tautomeric forms, which can significantly influence the compound's chemical reactivity, physical properties, and biological activity. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment, such as the solvent.

The two possible tautomers for an unsymmetrically substituted 1H-pyrazole are often designated as the 1H- and 2H-forms, or more descriptively based on the position of the substituents relative to the NH proton. For this compound, the two tautomers are this compound and 4-chloro-5-(trifluoromethyl)-1H-pyrazole. The equilibrium between these forms is a critical aspect of its chemical behavior.

Impact of Halogen and Trifluoromethyl Substituents on Tautomeric Equilibria

The tautomeric equilibrium of 1H-pyrazoles is profoundly influenced by the electronic properties of the substituents. Both the chloro and trifluoromethyl groups are electron-withdrawing, which significantly impacts the acidity of the N-H proton and the basicity of the pyridine-like nitrogen atom (N2).

The trifluoromethyl group (CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C3 position tends to decrease the electron density at the adjacent N2 atom, making it less basic. Consequently, the tautomer where the proton resides on the N1 atom, i.e., the this compound form, is generally favored. This is because placing the proton on the nitrogen atom further from the strong electron-withdrawing group is energetically more stable.

Experimental and Theoretical Probes for Tautomeric Forms

The determination of the predominant tautomeric form in pyrazole derivatives can be achieved through a combination of experimental techniques and theoretical calculations.

Experimental Probes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for studying tautomerism in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between the two tautomers. In cases where the tautomeric interconversion is slow on the NMR timescale, distinct signals for each tautomer can be observed. For faster equilibria, time-averaged signals are observed, and the position of these signals can provide information about the relative populations of the tautomers. For instance, in a study of 4-halopyrazoles, the ¹H NMR spectra in CD₂Cl₂ showed distinct resonances for the N-H proton and the C3/C5 protons, with the chemical shifts being influenced by the halogen substituent mdpi.com.

X-ray Crystallography: In the solid state, X-ray diffraction provides unambiguous structural information, revealing the precise location of the proton and thus the dominant tautomeric form in the crystal lattice. For example, the crystal structure of 4-chloro-1H-pyrazole has been determined at low temperatures, showing a hydrogen-bonded trimeric molecular assembly nih.govresearchgate.net.

Theoretical Probes:

Quantum Chemical Calculations: Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the ground-state energies of the different tautomeric forms, the thermodynamically more stable isomer can be identified. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better model solution-phase behavior.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides deep insights into the molecular and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying systems like substituted pyrazoles. A study on 4-chloro-1H-pyrazole utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its structure researchgate.netufrj.br.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. This provides theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, separate geometry optimizations would be performed for the two possible tautomers.

The energetic profile, specifically the relative energies of the tautomers, can be calculated to predict the position of the tautomeric equilibrium. The tautomer with the lower calculated energy is predicted to be the more abundant species. For pyrazoles with strong electron-withdrawing groups at the 3-position, calculations consistently show that the NH group is preferentially located at the N1 position.

Below is a table with representative optimized geometric parameters for 4-chloro-1H-pyrazole, which can serve as a reference for understanding the influence of the 4-chloro substituent.

ParameterBond Length (Å) / Bond Angle (°)
N1-N21.349
N2-C31.327
C3-C41.401
C4-C51.365
C5-N11.359
C4-Cl1.725
N1-N2-C3111.9
N2-C3-C4105.7
C3-C4-C5107.8
C4-C5-N1107.0
C5-N1-N2107.6
Data is based on theoretical calculations for 4-chloro-1H-pyrazole.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the electron-withdrawing nature of both the chloro and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. This would also affect the HOMO-LUMO gap. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

A representative FMO analysis for 4-chloro-1H-pyrazole is presented in the table below.

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-0.9
HOMO-LUMO Gap5.9
Data is based on theoretical calculations for 4-chloro-1H-pyrazole and serves as an illustrative example.

The presence of the additional strongly electron-withdrawing trifluoromethyl group in this compound is expected to further lower the HOMO and LUMO energy levels and potentially alter the HOMO-LUMO gap, thereby modulating its reactivity profile.

Based on a comprehensive search for "this compound," there is insufficient specific data available in the public domain to thoroughly populate the requested sections on its detailed theoretical and structural characterization.

The provided outline requires in-depth, scientifically accurate information for highly specific computational chemistry topics such as Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and theoretical predictions of spectroscopic parameters solely for the compound "this compound."

While general information exists for related pyrazole derivatives, applying these findings would not adhere to the strict instruction of focusing exclusively on "this compound" and would result in an inaccurate representation. Scholarly articles detailing the specific computational analyses requested for this exact compound could not be located. Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline.

Q & A

Q. What are the established synthetic routes for 4-chloro-3-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : A common approach involves halogenation and trifluoromethylation of pyrazole precursors. For example, 3-bromo-5-chloropyrazole can react with trifluoromethyl chloride under controlled conditions to introduce the CF₃ group, followed by deprotection or functional group interconversion . Alkaline conditions may stabilize intermediates during formaldehyde-mediated alkylation steps, as seen in related pyrazole syntheses . Purification typically involves column chromatography or recrystallization to isolate the target compound.

Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and hydrogen bonding patterns. For instance, downfield shifts in ¹H NMR signals near δ 12-14 ppm may indicate NH protons in the pyrazole ring .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₄H₂ClF₃N₂: 178.97 g/mol) .
  • X-ray Crystallography : Used to resolve regiochemical ambiguities and confirm spatial arrangements, as demonstrated for structurally similar pyrazole derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Storage : Store in a cool, dry place away from oxidizing agents. Classified as a toxic solid (UN 2811), it requires compliant labeling for transport .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the synthesis of chloro-trifluoromethyl pyrazole derivatives?

  • Methodological Answer :
  • Directing Groups : Utilize substituents (e.g., nitro or carbonyl groups) to direct electrophilic substitution. For example, a chloro group at position 4 may deactivate the ring, favoring trifluoromethylation at position 3 .
  • Catalytic Systems : Transition-metal catalysts (e.g., Cu(I)) can enhance selectivity in cross-coupling reactions, as shown in trifluoromethylation of heterocycles .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically.

Q. What are the key challenges in analyzing impurities or byproducts in synthesized this compound?

  • Methodological Answer :
  • Chromatographic Separation : Reverse-phase HPLC with UV detection (λ = 210–260 nm) can resolve polar byproducts. Adjust mobile phase pH to improve peak resolution .
  • Thermogravimetric Analysis (TGA) : Identifies decomposition products under heating, critical for assessing thermal stability during storage .
  • Isotopic Labeling : ¹⁹F NMR or ²H labeling helps trace trifluoromethyl group incorporation and side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for functionalization .
  • Molecular Docking : Screens potential binding affinities to biological targets (e.g., COX-2 enzymes), as validated in studies of trifluoromethyl-pyrazole-based inhibitors .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with observed biological activity to prioritize synthetic targets .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Repeat measurements under standardized conditions (e.g., DSC for melting points at 10°C/min heating rate) .
  • Crystallinity Assessment : Compare X-ray diffraction patterns to distinguish polymorphic forms, which may explain variability in reported data .

Biological and Material Applications

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : For COX-2 inhibition, use fluorescence-based kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) with IC₅₀ calculations .
  • Antimicrobial Testing : Employ broth microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria to determine minimum inhibitory concentrations (MICs) .

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